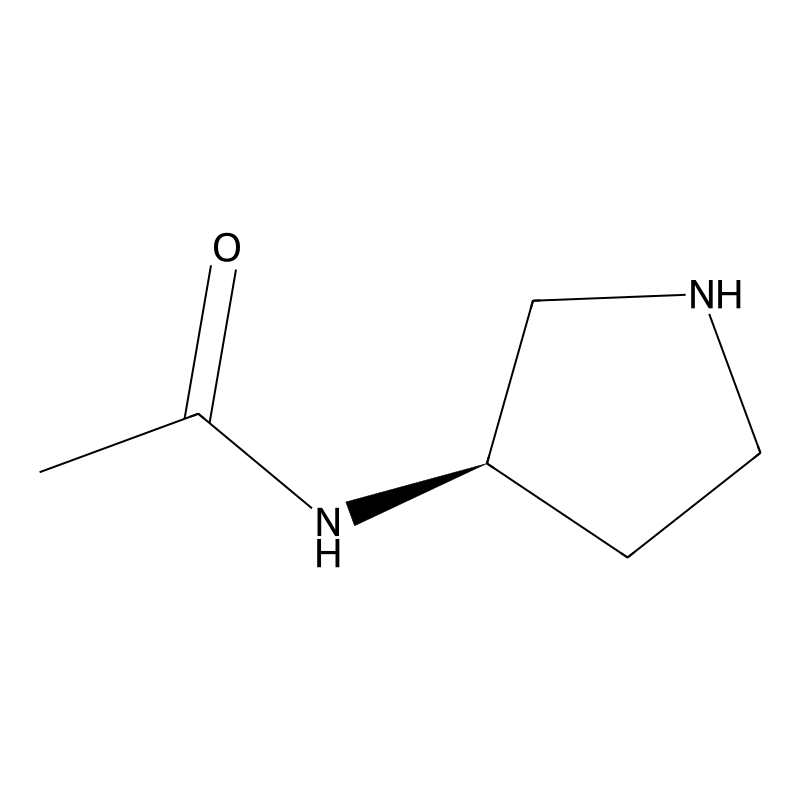(3R)-(+)-3-Acetamidopyrrolidine
Catalog No.
S726443
CAS No.
131900-62-4
M.F
C6H12N2O
M. Wt
128.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
131900-62-4
Product Name
(3R)-(+)-3-Acetamidopyrrolidine
IUPAC Name
N-[(3R)-pyrrolidin-3-yl]acetamide
Molecular Formula
C6H12N2O
Molecular Weight
128.17 g/mol
InChI
InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1
InChI Key
HDCCJUCOIKLZNM-ZCFIWIBFSA-N
SMILES
CC(=O)NC1CCNC1
Canonical SMILES
CC(=O)NC1CCNC1
Isomeric SMILES
CC(=O)N[C@@H]1CCNC1
Medicinal Chemistry:
(3R)-(+)-3-Acetamidopyrrolidine has been investigated as a potential precursor for the synthesis of more complex molecules with potential medicinal properties. Studies have explored its use in the synthesis of peptide mimetics and heterocyclic compounds, which are classes of molecules with diverse biological activities [].
Organic Synthesis:
The presence of the chiral center in (3R)-(+)-3-Acetamidopyrrolidine makes it a potentially valuable chiral auxiliary in organic synthesis. Chiral auxiliaries are used to control the stereochemistry of a reaction, leading to the formation of a specific enantiomer of a product molecule. Research has explored the use of (3R)-(+)-3-Acetamidopyrrolidine in the synthesis of other chiral compounds [].
XLogP3
-0.7
GHS Hazard Statements
Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (11.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H314 (11.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Wikipedia
(3R)-(+)-3-Acetamidopyrrolidine
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








